(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a diazinane-2,4,6-trione core structure, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes:
Formation of the diazinane-2,4,6-trione core: This can be achieved by reacting urea with a suitable diketone under acidic conditions.
Substitution reactions:
Final condensation: The final step involves the condensation of the substituted diazinane-2,4,6-trione with appropriate aldehydes or ketones to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(2,3-Dimethylphenyl)-5-{[3-methoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
- (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-thiazine-2,4,6-trione
Uniqueness
The uniqueness of (5E)-1-(2,3-Dimethylphenyl)-5-{[3-ethoxy-4-hydroxy-5-(prop-2-EN-1-YL)phenyl]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of both ethoxy and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-5-8-17-11-16(13-20(21(17)27)31-6-2)12-18-22(28)25-24(30)26(23(18)29)19-10-7-9-14(3)15(19)4/h5,7,9-13,27H,1,6,8H2,2-4H3,(H,25,28,30)/b18-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNERUPMMQEMA-LDADJPATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.